4-iodosylbenzoic Acid
CAS No.: 4230-36-8
Cat. No.: VC18958993
Molecular Formula: C7H5IO3
Molecular Weight: 264.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4230-36-8 |
|---|---|
| Molecular Formula | C7H5IO3 |
| Molecular Weight | 264.02 g/mol |
| IUPAC Name | 4-iodosylbenzoic acid |
| Standard InChI | InChI=1S/C7H5IO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10) |
| Standard InChI Key | CGSZWKBMBXZLQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)I=O |
Introduction
Chemical Structure and Properties
Molecular Configuration
4-Iodosylbenzoic acid is postulated to adopt a T-shaped geometry at the iodine center, consistent with hypervalent iodine(III) compounds. The iodine atom forms two covalent bonds with oxygen atoms (I=O) and maintains a third bond to the aromatic ring’s carbon at the para-position relative to the carboxylic acid group . This configuration enables electrophilic reactivity, critical for oxidative applications.
Physical and Spectral Characteristics
While direct data for 4-iodosylbenzoic acid is scarce, its precursor, 4-iodobenzoic acid, exhibits a melting point of 269–273°C, a molecular weight of 248.02 g/mol, and solubility in polar organic solvents like ethanol and ether . Infrared (IR) spectra of 4-iodobenzoic acid reveal characteristic O–H (2400–1900 cm⁻¹) and C=O (1685 cm⁻¹) stretches, which would shift upon oxidation to the iodosyl form due to changes in electron density .
Table 1: Comparative Properties of 4-Iodobenzoic Acid and Hypothetical 4-Iodosylbenzoic Acid
Synthesis and Preparation Methods
Precursor Synthesis: 4-Iodobenzoic Acid
The preparation of 4-iodobenzoic acid involves the oxidation of p-iodotoluene using potassium permanganate (KMnO₄) under acidic conditions . This method yields the carboxylic acid functionality through cleavage of the methyl group, as shown:
Oxidation to Hypervalent Iodosyl Form
Hypervalent iodine(III) reagents are typically synthesized via oxidation of iodoarenes. For 4-iodosylbenzoic acid, treatment of 4-iodobenzoic acid with a terminal oxidant like meta-chloroperbenzoic acid (mCPBA) or oxone in trifluoroethanol (TFE) could generate the iodosyl species . The reaction mechanism likely involves the formation of an iodonium intermediate, followed by oxygen insertion:
Applications in Organic Synthesis
Oxidative Dearomatization
Hypervalent iodine reagents excel in dearomatization reactions, converting planar aromatic systems into three-dimensional spirocyclic or polycyclic structures. For instance, Kita and coworkers demonstrated that iodine(III) reagents mediate the spirocyclization of phenolic substrates, enabling access to complex natural product scaffolds . 4-Iodosylbenzoic acid could similarly facilitate intramolecular C–O or C–N bond formation in tailored substrates.
Catalytic Oxidations
In catalytic cycles, hypervalent iodine species generated in situ from iodoarenes and oxidants promote sustainable methodologies. Du and colleagues reported a BF₃·Et₂O-catalyzed annulation using phenyliodine diacetate (PIDA), yielding spirocyclic products with high stereoselectivity . 4-Iodosylbenzoic acid, with its electron-withdrawing carboxylic acid group, may enhance catalytic efficiency in analogous systems by modulating iodine’s electrophilicity.
Recent Research and Developments
Advances in Hypervalent Iodonum Reagents
Recent studies emphasize the development of recyclable hypervalent iodine systems. Singh and Wirth highlighted catalytic protocols using mCPBA as a terminal oxidant, reducing iodine(III) reagent consumption . Such approaches could be adapted for 4-iodosylbenzoic acid, enhancing its practicality in large-scale syntheses.
Computational Insights
Density functional theory (DFT) studies on analogous iodine(III) species reveal that electron-withdrawing substituents, like the carboxylic acid in 4-iodosylbenzoic acid, stabilize the hypervalent state by delocalizing charge across the aromatic ring . This stabilization correlates with improved reagent longevity and selectivity in oxidation reactions.
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